molecular formula C18H19N3O4S B6525623 N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide CAS No. 1011911-21-9

N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide

Cat. No.: B6525623
CAS No.: 1011911-21-9
M. Wt: 373.4 g/mol
InChI Key: FNDMRMHLDJYPGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzoxazin ring, a thiazole ring, and an oxolane ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Compounds with similar structures have been studied for their potential as pharmaceuticals .

Mechanism of Action

Target of Action

The compound, also known as VU0640709-1 , is a potent and selective inhibitor of the neuronal K-Cl cotransporter, KCC2 . KCC2 plays a crucial role in neuronal chloride homeostasis, and its dysfunction is implicated in numerous neurological disorders.

Mode of Action

The compound interacts with KCC2, inhibiting its function . This interaction results in the modulation of neuronal chloride homeostasis, which can influence neuronal excitability and neurotransmission.

Properties

IUPAC Name

N-[5-methyl-4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-16(19-18(26-10)20-17(23)14-4-3-7-24-14)11-5-6-13-12(8-11)21(2)15(22)9-25-13/h5-6,8,14H,3-4,7,9H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDMRMHLDJYPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCO2)C3=CC4=C(C=C3)OCC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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